5-Methoxynaphthalene-1-carbaldehyde
Overview
Description
5-Methoxynaphthalene-1-carbaldehyde is an organic compound with a molecular weight of 186.21 . It is also known by its IUPAC name, 5-methoxy-1-naphthaldehyde .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
1. Natural Compound Isolation and Characterization
5-Methoxynaphthalene-1-carbaldehyde has been identified as a component of natural compounds. For example, it is found in the root of Vitex rotundifolia, as one of the arylnaphthalene norlignans, contributing to the understanding of plant chemistry and potential applications in natural product synthesis (Kawazoe, Yutani, & Takaishi, 1999).
2. Synthesis of Schiff Bases
Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde play a crucial role in chemical syntheses, serving as building blocks for a variety of commercially useful compounds and fluorescent chemosensors (Maher, 2018).
3. Cyclisation Reactions
2-Hydroxynaphthalene-1-carbaldehyde is involved in cyclisation reactions to produce different organic compounds, such as dihydrohydroxyquinazolinone and dihydroquinazolinone, which can be used in various synthetic applications (Christie & Moss, 1985).
4. Antimicrobial Activity
Compounds synthesized from derivatives of this compound exhibit significant antimicrobial activity, contributing to the field of pharmaceutical research and the development of new antimicrobial agents (Ashok et al., 2014).
5. Diversity-Oriented Synthesis
It is used as a versatile building block for diversity-oriented synthesis, creating a variety of polycyclic carbo- and heterocycles, expanding the possibilities in synthetic organic chemistry (Herrera et al., 2016).
6. Crystallographic Studies
Crystal structure studies involving this compound derivatives aid in the understanding of molecular configurations and interactions, which are crucial for material science and pharmaceutical research (Qiu, Ding, Dong, & Liu, 2008).
7. Synthesis of Bioactive Compounds
Its derivatives are synthesized for their potential in antimicrobial and antioxidant applications, contributing to the development of new therapeutics and understanding of molecular interactions in biological systems (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
8. Synthesis of Adenosine Antagonists
It has been used in the synthesis of potent adenosine antagonists, indicating its role in medicinal chemistry and drug development (Hutchinson, Luetjens, & Scammells, 1997).
9. Applications in Organic Chemistry
The compound is used in various organic chemistry reactions, like the generation of carbocations and spiro compounds, demonstrating its versatility in synthetic organic chemistry (Pozharskii, Vistorobskii, Rudnev, & Chernyshev, 1996).
Properties
IUPAC Name |
5-methoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNWVZECIRJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467832 | |
Record name | 5-methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134594-22-2 | |
Record name | 5-methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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